molecular formula C16H14BrN3O4S B3934932 3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3934932
M. Wt: 424.3 g/mol
InChI Key: FVAPYIGTZQYPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a tool to study the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide is based on its ability to bind to specific proteins and enzymes. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and cholinesterase. Additionally, it has been shown to bind to proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide are dependent on the specific biological process being studied. However, it has been shown to have a wide range of effects, including inhibition of enzyme activity, regulation of protein-protein interactions, and modulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its well-established synthesis method. Additionally, it has a wide range of scientific research applications and has been shown to be effective in studying various biological processes. However, one of the limitations is that it may not be suitable for certain experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the study of 3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is the development of new drugs and pharmaceuticals based on its mechanism of action. Additionally, further research is needed to fully understand its effects on specific biological processes and its potential as a tool for studying protein-protein interactions. Finally, there is a need for more research on the limitations of this compound and how it can be improved for use in lab experiments.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has a wide range of scientific research applications. It is commonly used as a tool to study the mechanism of action of various biological processes, including enzyme inhibition and protein-protein interactions. It has also been used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S/c1-2-24-14-8-3-10(9-13(14)17)15(21)19-16(25)18-11-4-6-12(7-5-11)20(22)23/h3-9H,2H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAPYIGTZQYPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.